molecular formula C10H12O3 B1582647 Methyl 4-methoxyphenylacetate CAS No. 23786-14-3

Methyl 4-methoxyphenylacetate

Cat. No. B1582647
CAS RN: 23786-14-3
M. Wt: 180.2 g/mol
InChI Key: ZQYLDVNTWDEAJI-UHFFFAOYSA-N
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Description

Methyl 4-methoxyphenylacetate is a clear colorless to yellow liquid . It has been used in the synthesis of 7,8-dihydroxy-2-(4′-hydroxybenzyl)-4H-1-benzopyran-4-one .


Synthesis Analysis

Methyl 4-methoxyphenylacetate can be synthesized from methanol and 4-methoxyphenylacetic acid . It has been used in the synthesis of 7,8-dihydroxy-2-(4′-hydroxybenzyl)-4H-1-benzopyran-4-one .


Molecular Structure Analysis

The molecular formula of Methyl 4-methoxyphenylacetate is C10H12O3 . Its average mass is 180.201 Da and its monoisotopic mass is 180.078644 Da .


Chemical Reactions Analysis

Methyl 4-methoxyphenylacetate has been used in the synthesis of 7,8-dihydroxy-2-(4′-hydroxybenzyl)-4H-1-benzopyran-4-one .


Physical And Chemical Properties Analysis

Methyl 4-methoxyphenylacetate is a clear colorless to yellow liquid . It has a boiling point of 158 °C/19 mmHg (lit.) and a density of 1.135 g/mL at 25 °C (lit.) .

Scientific Research Applications

Electrolytic Transformation

The anodic methoxylation of some ring-substituted phenylacetic acids, including Methyl 4-methoxyphenylacetate, has been studied. This research focuses on the transformations occurring during the electrolysis of 4-methoxyphenylacetic acid in methanol. These transformations involve the conversion of the methyl ether into the dimethyl acetal and then into the methyl orthoester (Wladislaw & Viertler, 1968).

Metabolite Production by Fungi

Phenylacetic acid derivatives, including Methyl 4-methoxyphenylacetate, have been identified as products of fungal cultures. The study focused on Curvularia lunata, a fungus that produces several phenylacetic acid derivatives when grown on a specific medium. These compounds were analyzed for their antimicrobial and antioxidant activity (Varma et al., 2006).

Brain Metabolism Studies

The formation of 4-methoxyphenylacetic acid in the brain was examined in the context of studies on brain metabolism and the impact of enzyme inhibitors. These studies explored how inhibitors of catechol-O-methyl transferase affect the concentrations of various acids in the brains of mice, providing insights into neurological processes (Murphy et al., 1969).

Chemical Analysis Techniques

Research has been conducted on the development of methods for the quantitative determination of 4-methoxyphenylacetic acid in biological fluids using techniques such as mass fragmentography. This is crucial for analyzing and understanding the presence and concentration of this compound in various biological samples (Bertilsson & Palmér, 1973).

Natural Products Research

Methyl 4-methoxyphenylacetate has been isolated from various natural sources, such as mangrove-derived fungi. Studies in this area focus on the extraction and characterization of this compound, exploring its potential applications in natural products and pharmaceuticals (Mei et al., 2020).

Synthesis Process Studies

Studies have been conducted on the synthesis of Methyl 4-methoxyphenylacetate, investigating the process parameters and optimization strategies to improve yield and efficiency (Shi-gang, 2011).

Safety And Hazards

Methyl 4-methoxyphenylacetate is classified as a flammable liquid and vapor . It should be kept away from heat/sparks/open flames/hot surfaces and no smoking should occur near it . The container should be kept tightly closed and grounded/bonded with the receiving equipment . It should be used with explosion-proof electrical/ventilating/lighting/equipment and only non-sparking tools . Precautionary measures should be taken against static discharge and protective gloves/protective clothing/eye protection/face protection should be worn .

Relevant Papers

Methyl 4-methoxyphenylacetate was used in the synthesis of 7,8-dihydroxy-2-(4′-hydroxybenzyl)-4H-1-benzopyran-4-one .

properties

IUPAC Name

methyl 2-(4-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-12-9-5-3-8(4-6-9)7-10(11)13-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYLDVNTWDEAJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80178473
Record name Methyl 4-methoxyphenylacetate
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-methoxyphenylacetate

CAS RN

23786-14-3
Record name Methyl 4-methoxybenzeneacetate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Methyl 4-methoxyphenylacetate
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Record name Methyl 4-methoxyphenylacetate
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Record name Methyl 4-methoxyphenylacetate
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Record name METHYL 4-METHOXYPHENYLACETATE
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Synthesis routes and methods I

Procedure details

A solution of methyl 4-hydroxyphenylacetate (25.0 g, 0.147 mol) in tetrahydrofuran (50 ml) was added dropwise to a stirred suspension of sodium hydride (4.45 g of an 80% dispersion in oil, 0.147 mol) in tetrahydrofuran (150 ml) and the mixture was stirred for 90 minutes. A solution of methyl iodide (20.9 g, 0.47 mol) in tetrahydrofuran (50 ml) was added dropwise and the mixture was stirred overnight at room temperature. The solvent was removed in vacuo, and the residue was partitioned between water and ethyl acetate. The organic extract was washed with brine, dried over anhydrous magnesium sulfate, filtered and the filtrate was evaporated in vacuo. The residue was purified by chromatography on silica gel, eluting with ethyl acetate:hexane 1:9, to give methyl 4-methoxyphenylacetate (22.0 g) as a colourless oil.
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25 g
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Synthesis routes and methods II

Procedure details

In the manner described in Example 1, 50 g of p-methoxybenzyl chloride was reacted with CO together with 115 g of a 24 wt-% solution of sodium methylate in methanol, 12 g CoCl2. 6 H2O , 6 g manganese and 1 g Na2S2O4. After distillation of the reaction mixture the following compounds could be identified by gas chromatography:p-methoxybenzyl chloride 10.00%p-methoxymethylbenzylether 69.50%-p-methoxyphenylaceticacid methyl ester 8.66%p-methoxyphenylaceticacid 5.54%
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50 g
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1 g
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6 g
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Synthesis routes and methods III

Procedure details

A solution of 25.3 g (152 ml) of (4-methoxyphenyl)acetic acid in dry methanol (250 ml) was mixed with 2 ml of conc. sulfuric acid and heated under reflux for 16 h. The cooled reaction solution was concentrated in vacuo, added to ice-water and extracted four times with 70 ml of ethyl acetate each time. The combined organic extracts were washed with saturated NaCl solution and dried over magnesium sulfate, and the solvent was removed in vacuo.
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152 mL
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2 mL
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250 mL
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Synthesis routes and methods IV

Procedure details

4-Benzyloxy-3,5-dimethoxybenzaldehyde (13j) was prepared by the reaction of syringaldehyde with benzyl chloride in the presence of K2CO3 in boiling acetone. Similarly, reaction of t-butyldimethylsilyl chloride with syringaldehyde in DMF in the presence of N,N-diisopropylethylamine gave 4-(t-butyldimethylsilyl)-oxy-3,5-dimethoxybenzaldehyde (13k) (Scheme VII). Wittig reaction of phosphonium bromides 14a-b with benzaldehydes 13a-k in THF in the presence of sodium hydride followed by preparative thin-layer chromatographic separation of the crude products afforded the cis stilbenes 15a-k and trans stilbenex 16a-k (Scheme VIII). Reaction of compounds 15k and 16k with tetra-n-butylammonium fluoride and in situ acetylation of the phenols with acetic anhydride gave the acetoxy compounds 15l and 16l (Scheme IX). The cis and trans geometries of the stilbenes were assigned by the characteristic 1H NMR coupling constants of the olefinic protons. Catalytic hydrogenation of stilbenes 15 and 16 at about 40 psi in the presence of 10% palladium on charcoal gave the dihydrostilbenes 17a-e (Scheme XIII). The amino ethers 17f-g were prepared by the reaction of 1-(4-hydroxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethane (18) with dialkylaminoethyl chlorides 19a-b in refluxing acetone in the presence of K2CO 3 (Scheme X). Compounds 17h and 17i were prepared by the alkylation of 3,4,5-trimethoxyphenyl-acetonitrile (20a) and 4-methoxyphenylacetonitrile (20b) with 4-methoxybenzyl bromide (21a) and 3,4,5-trimethoxybenzyl bromide (21b), respectively, using LDA as the base (Scheme XI). Similarly, alkylation of methyl 4-methoxyphenylacetate (20b) with 3,4,5-trimethoxybenzyl bromide 21b gave product 17j.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-methoxyphenylacetate
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Citations

For This Compound
77
Citations
P Weitkamp, N Weber, K Vosmann - Journal of agricultural and …, 2008 - ACS Publications
… as compared to a 4-methoxy group decreased the enzyme activity as is shown for the transesterification of methyl 4-hydroxyphenylacetate and methyl 4-methoxyphenylacetate, …
Number of citations: 19 pubs.acs.org
J Rösecke, WA König - Flavour and fragrance journal, 2000 - Wiley Online Library
… In addition, the known compound methyl 4‐methoxyphenylacetate was isolated. Apparently, the pleasant odour of G. odoratum is caused by some of these compounds. …
Number of citations: 27 onlinelibrary.wiley.com
Y Yukawa, K Token, T Ando - Radioisotopes, 1978 - jlc.jst.go.jp
… -ne (ring-4-14C)(III) to 4-methylphenyl (ring-4-14CJ acetate (IV) and the Wolff rearrangement of 4-methoxy-a-diazoacetophenone (ring-1-14CJ (IX) to methyl 4-methoxyphenylacetate (…
Number of citations: 2 jlc.jst.go.jp
VG Devulapelli, HS Weng - Catalysis Communications, 2009 - Elsevier
… More than 98% selectivity for methyl 4-methoxyphenylacetate was observed in all the experiments. The CSZ catalyst shows very low conversion when compared to that of MSZ. This …
Number of citations: 22 www.sciencedirect.com
J Rösecke, M Pietsch, WA König - Phytochemistry, 2000 - Elsevier
Phytochemical investigation of the hydrodistillation products of the basidiomycetes Fomitopsis pinicola, Piptoporus betulinus, Gloeophyllum odoratum and Trametes suaveolens led to …
Number of citations: 113 www.sciencedirect.com
F Karaki, M Kuwada, S Tajiri, M Kanda… - Synthetic …, 2019 - Taylor & Francis
… acid and undesired methyl 4-methoxyphenylacetate was furnished after consumption of the … Footnote 3 We applied this procedure to the methyl 4-methoxyphenylacetate (methanol, 50 …
Number of citations: 4 www.tandfonline.com
A Mallinger, T Le Gall… - The Journal of Organic …, 2009 - ACS Publications
… By applying the one-pot conditions to the reaction of methyl 4-methoxyphenylacetate (1d) with various 2-substituted hydroxyacetates, we prepared several 5-substituted tetronic acids (…
Number of citations: 52 pubs.acs.org
C Rajendran, G Satishkumar - ChemCatChem, 2017 - Wiley Online Library
… In particular, methyl 4-methoxyphenylacetate also produced single product with good yield … Friedel–Crafts type coupling with methyl 4-methoxyphenylacetate. Finally, proton abstraction …
L Hammack, RJ Petroski - Journal of chemical ecology, 2004 - Springer
… A similar albeit weaker reduction occurred for phenyl acetate, methyl phenylacetate, methyl 4-methoxyphenylacetate, methyl 2-methoxybenzoate, methyl 4-methylbenzoate, 2-phenyl-1-…
Number of citations: 20 link.springer.com
A Mallinger, T Le Gall, C Mioskowski - Synlett, 2008 - thieme-connect.com
… The conditions tested using methyl 4-methoxyphenylacetate 1a and methyl glycolate 2a as the two components of the process, either in THF or in DMF, are summarized in Table [1] . …
Number of citations: 17 www.thieme-connect.com

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